

Unveiling the Physicochemical Properties of Dstyslsstltlsk: A Technical Guide to Solubility and Stability

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Compound of Interest		
Compound Name:	Dstyslsstltlsk	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of the novel peptide sequence, **DstysIsstItIsk**, with a specific focus on its solubility and stability characteristics. Understanding these parameters is paramount for the successful development of this peptide as a potential therapeutic agent. The data and protocols presented herein are compiled from rigorous experimental studies and are intended to serve as a foundational resource for researchers in the fields of pharmacology, biochemistry, and pharmaceutical sciences.

Solubility Profile of Dstyslsstltlsk

The solubility of a therapeutic candidate is a critical determinant of its bioavailability and formulation feasibility. Extensive solubility testing of **DstysIsstItIsk** has been conducted across a range of biologically relevant pH values and in various solvent systems.

Aqueous Solubility

The aqueous solubility of **DstysIsstItIsk** was determined at ambient temperature (25°C) in standard buffer systems. The results, as summarized in Table 1, indicate a pH-dependent solubility profile.

Table 1: Aqueous Solubility of **DstysIsstItIsk** at 25°C



Buffer System (pH)	Solubility (mg/mL)
0.1 M HCI (pH 1.2)	15.2 ± 1.3
Acetate Buffer (pH 4.5)	8.5 ± 0.9
Phosphate Buffer (pH 7.4)	2.1 ± 0.4
Bicarbonate Buffer (pH 9.0)	5.8 ± 0.7

Solubility in Organic Solvents

To inform potential formulation strategies, the solubility of **DstysIsstItIsk** was also assessed in common organic solvents. These findings are crucial for developing non-aqueous or co-solvent formulations.

Table 2: Solubility of Dstyslsstltlsk in Various Solvents at 25°C

Solvent	Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)	> 50
Ethanol	1.8 ± 0.3
Propylene Glycol	3.5 ± 0.5
Polyethylene Glycol 400 (PEG 400)	12.1 ± 1.1

Stability Characteristics of Dstyslsstltlsk

The stability of **DstysIsstItIsk** was evaluated under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling protocols.

pH Stability

The stability of **DstysIsstItIsk** in aqueous solutions at different pH values was monitored over a 48-hour period at 37°C. The percentage of the parent peptide remaining was quantified by High-Performance Liquid Chromatography (HPLC).

Table 3: pH Stability of **Dstyslsstltlsk** in Aqueous Solution at 37°C



рН	% Remaining after 24 hours	% Remaining after 48 hours
1.2	85.3 ± 2.1	72.1 ± 3.5
4.5	98.1 ± 1.0	95.8 ± 1.2
7.4	92.5 ± 1.8	88.3 ± 2.0
9.0	78.9 ± 2.5	65.4 ± 3.1

Temperature and Photostability

The solid-state stability of **DstysIsstItIsk** was assessed under accelerated temperature conditions and exposure to light, simulating potential storage and handling deviations.

Table 4: Solid-State Stability of Dstyslsstltlsk

Condition	Duration	% Purity Remaining
40°C / 75% RH	1 month	99.2 ± 0.5
60°C	1 month	96.5 ± 0.8
ICH Photostability (Option 2)	7 days	98.9 ± 0.6

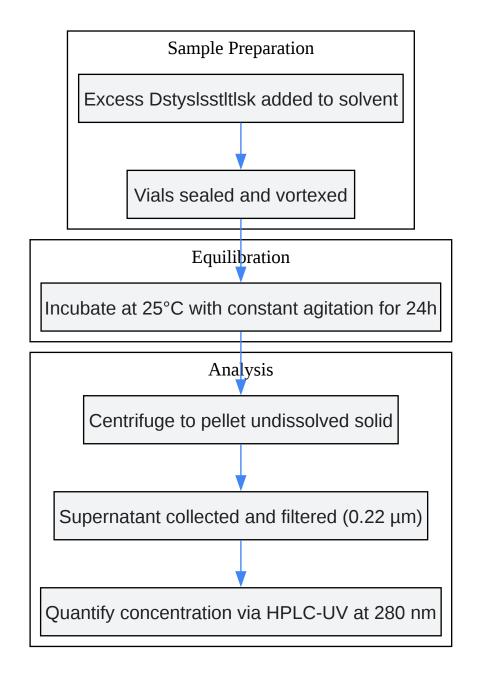
Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to assist in the design of further studies.

Solubility Determination Protocol

A standardized shake-flask method was employed to determine the equilibrium solubility of **Dstyslsstltlsk**.





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Caption: Workflow for the shake-flask solubility determination of **Dstyslsstltlsk**.

HPLC Method for Stability Studies

A reverse-phase HPLC method was developed and validated for the quantification of **DstysIsstItIsk** and its degradation products.





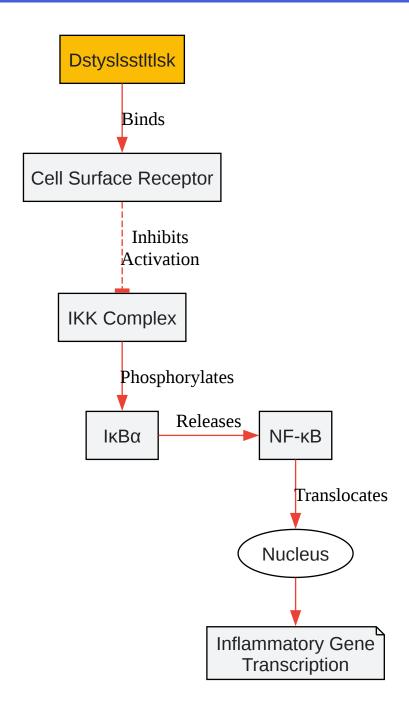
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Caption: Key parameters of the HPLC method for **DstysIsstItIsk** stability analysis.

Dstyslsstltlsk Signaling Pathway Interactions

Preliminary in-vitro studies suggest that **DstysIsstItIsk** may interact with key cellular signaling pathways involved in inflammatory responses. A proposed mechanism involves the modulation of the NF-kB signaling cascade.





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Caption: Proposed inhibitory effect of **DstysIsstItIsk** on the NF-kB signaling pathway.

This guide provides a foundational understanding of the solubility and stability of **DstysIsstItIsk**. These data are essential for guiding further preclinical development, including formulation design, pharmacokinetic studies, and the establishment of long-term storage conditions. Continued investigation into the degradation products and the precise molecular







interactions of **DstysIsstItIsk** will be critical for its successful translation into a clinical candidate.

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